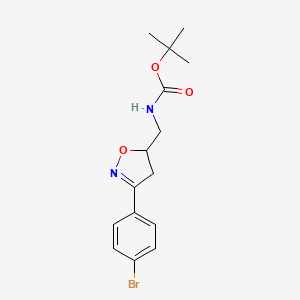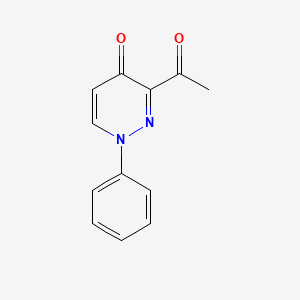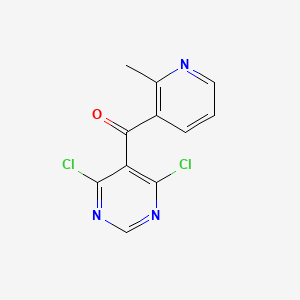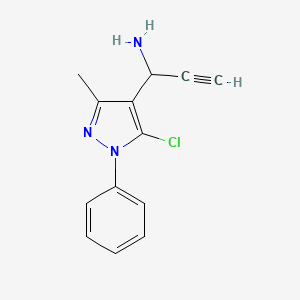
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group and an ethylphenyl group, along with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-dicarbonyl compound to form the pyrazole ring. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield 3,5-dimethylpyrazole.
Substitution Reactions: The next step involves the introduction of the amino and ethylphenyl groups onto the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents. For instance, the reaction of 3,5-dimethylpyrazole with 4-ethylbenzyl chloride in the presence of a base can yield 4-ethyl-3,5-dimethylpyrazole.
Introduction of the Ethanol Moiety: The final step involves the introduction of the ethanol moiety through a nucleophilic substitution reaction. This can be achieved by reacting the substituted pyrazole with ethylene oxide or ethylene chlorohydrin in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethanol groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Agrochemicals: Pyrazole derivatives are used in the development of agrochemicals, including herbicides and fungicides.
Materials Science:
作用機序
The mechanism of action of 2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound may also interact with other molecular targets, such as kinases and ion channels, to exert its biological effects.
類似化合物との比較
Similar Compounds
2-(4-Amino-5-(4-methylphenyl)-1H-pyrazol-1-yl)ethanol: Similar structure with a methyl group instead of an ethyl group.
2-(4-Amino-5-(4-chlorophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure with a chlorine atom instead of an ethyl group.
2-(4-Amino-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure with a nitro group instead of an ethyl group.
Uniqueness
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the ethyl group, which can influence its biological activity and chemical properties. The ethyl group can affect the compound’s lipophilicity, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-[4-amino-5-(4-ethylphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c1-2-10-3-5-11(6-4-10)13-12(14)9-15-16(13)7-8-17/h3-6,9,17H,2,7-8,14H2,1H3 |
InChIキー |
VVKYCUBBEHWGTA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)







![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
